1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol
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Overview
Description
1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C₉H₁₀F₂OS It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(difluoromethoxy)benzene with ethylthiol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The difluoromethoxy group may influence the compound’s lipophilicity and ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Difluoromethoxy)phenyl]ethanone: Similar structure but with a ketone group instead of a thiol.
1-[3-(Difluoromethoxy)phenyl]ethanol: Contains a hydroxyl group instead of a thiol.
1-[3-(Difluoromethoxy)phenyl]ethane-1-amine: Features an amine group in place of the thiol.
Uniqueness
1-[3-(Difluoromethoxy)phenyl]ethane-1-thiol is unique due to the presence of both the difluoromethoxy and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2OS |
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Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]ethanethiol |
InChI |
InChI=1S/C9H10F2OS/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-6,9,13H,1H3 |
InChI Key |
AIBSBRFGLADRME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)S |
Origin of Product |
United States |
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